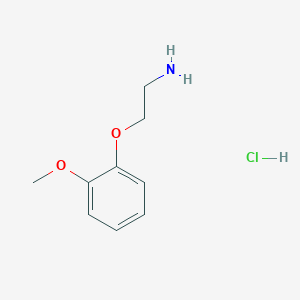

2-(2-methoxyphenoxy)ethanamine Hydrochloride

概要

説明

カルベジロール EP 不純物 E は、カルベジロール USP E としても知られており、非選択的β遮断薬であり、α-1 遮断薬でもあります。主にうっ血性心不全の管理に使用されます。 この化合物は、高血圧と心不全の治療に使用されるカルベジロールに見られる重要な不純物です .

準備方法

合成経路および反応条件: カルベジロール EP 不純物 E の合成には、いくつかの段階が含まれます。一般的な方法の1つは、4-(オキシラン-2-イルメトキシ)-9H-カルバゾールと炭酸カリウムおよびエピクロロヒドリンを反応させることです。 この反応は、通常、20〜25時間還流条件下で行われます .

工業的生産方法: 工業的な環境では、カルベジロールとその不純物(カルベジロール EP 不純物 E を含む)の生産には、しばしば分離と精製のために高速液体クロマトグラフィー(HPLC)が用いられます。 最良の分離は、ギ酸で pH 2.5 に調整したアセトニトリル-水(45:55、v/v)を移動相として使用した Chromolit RP 8e カラムを用いて達成されます .

化学反応の分析

反応の種類: カルベジロール EP 不純物 E は、酸化、還元、置換などのさまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムは、頻繁に使用される還元剤です。

置換: ハロゲン化反応は、通常、制御された条件下で塩素や臭素などの試薬を使用します。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はヒドロキシル化誘導体を生じることがありますが、還元は脱酸素化された化合物を生じることがあります .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C9H13ClN2O2

- Molecular Weight : 203.67 g/mol

- CAS Number : 64464-07-9

- Physical Form : White crystalline powder

- Solubility : Highly soluble in water

The compound's structure features a methoxy group attached to a phenyl ring, which contributes to its biological activity and stability in various formulations.

Pharmaceutical Applications

2-(2-Methoxyphenoxy)ethanamine hydrochloride serves primarily as an intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Notably, it is involved in the production of:

- Carvedilol : A non-selective beta-blocker used for treating hypertension and heart failure.

- Tamsulosin : An alpha-1 adrenergic antagonist primarily used to treat benign prostatic hyperplasia (BPH).

These applications highlight the compound's significance in developing cardiovascular and urological medications, making it essential for pharmaceutical research and development.

Industrial Applications

In addition to its pharmaceutical uses, this compound has several industrial applications:

- Stabilizer : It acts as a stabilizer in various chemical formulations.

- Emulsifier : The compound is utilized in creating stable emulsions in cosmetic and food products.

- Buffering Agent : It helps maintain pH levels in biological and chemical assays.

These properties make it valuable across multiple sectors, including cosmetics, food processing, and analytical chemistry.

Case Studies and Research Findings

-

Synthesis of Carvedilol :

A study detailed the synthesis route of carvedilol using this compound as an intermediate. The process involved multiple steps, including halogenation and nucleophilic substitution reactions. The final product exhibited high purity levels suitable for pharmaceutical use . -

Development of Tamsulosin :

Research highlighted the efficiency of using this compound in synthesizing tamsulosin. The methodology emphasized the compound's role in enhancing yield and reducing reaction time compared to traditional methods . -

Stability Studies :

Investigations into the stability of formulations containing this compound showed that it remains stable under various storage conditions, making it suitable for long-term use in pharmaceuticals .

Summary of Applications

| Application Type | Specific Uses | Notes |

|---|---|---|

| Pharmaceutical | Intermediate for Carvedilol, Tamsulosin | Critical for cardiovascular and urological drugs |

| Industrial | Stabilizer, emulsifier, buffering agent | Versatile across cosmetics and food industries |

| Research | Synthesis optimization studies | Enhances efficiency in drug development |

作用機序

カルベジロール EP 不純物 E は、カルベジロールと同様に、βアドレナリン受容体に対する作用により、運動誘発性頻脈を抑制します。また、α-1 アドレナリン受容体を遮断することにより、血管の平滑筋を弛緩させ、末梢血管抵抗の低下と血圧の低下をもたらします。 高用量では、カルシウムチャネルも遮断することができ、降圧効果に寄与します .

類似化合物:

- カルベジロール EP 不純物 D

- カルベジロール USP 関連化合物 C

- カルベジロールニトロソ不純物

比較: カルベジロール EP 不純物 E は、β遮断薬とα-1 遮断薬の両方の二重作用を持つため、ユニークです。 この二重作用は、心不全と高血圧の治療において有利であり、1種類の受容体にのみ作用する化合物と比較して、より幅広い治療効果をもたらします .

類似化合物との比較

- Carvedilol EP Impurity D

- Carvedilol USP Related Compound C

- Carvedilol Nitroso Impurity

Comparison: Carvedilol EP Impurity E is unique due to its dual action as both a beta blocker and alpha-1 blocker. This dual action is advantageous in treating heart failure and hypertension, as it provides a broader range of therapeutic effects compared to compounds that only target one type of receptor .

生物活性

Overview

2-(2-Methoxyphenoxy)ethanamine Hydrochloride, also known as 2-(2-Methoxyphenoxy)ethylamine hydrochloride, is an organic compound with the empirical formula C9H13ClNO2 and a molecular weight of approximately 221.68 g/mol. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and unique chemical properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxyphenol with ethylene oxide, followed by a reaction with ammonia to yield the final product. This method can be optimized for high yield and purity using continuous flow reactors in industrial settings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The compound acts as a ligand, modulating the activity of these targets and subsequently influencing cellular signaling pathways. This interaction can lead to various biological effects, including anti-inflammatory and potential anti-cancer activities.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

- Antioxidant Properties : The compound has shown potential in reducing oxidative stress in various cellular models.

- Anti-inflammatory Effects : Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.

- Antitumor Activity : Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cytotoxicity Against Cancer Cells : A study assessed the cytotoxic effects of this compound on MCF-7 and MDA-MB-231 breast cancer cell lines, revealing significant inhibition of cell proliferation. The compound exhibited enhanced activity when combined with conventional chemotherapeutics like doxorubicin.

- Anti-inflammatory Mechanisms : Research has shown that this compound can inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, suggesting a mechanism for its anti-inflammatory properties.

- Pharmacological Applications : As an intermediate in the synthesis of pharmaceutical agents such as carvedilol, this compound's structural characteristics have been leveraged to develop new therapeutic agents targeting cardiovascular diseases .

Comparison with Similar Compounds

The biological activity of this compound can be compared with related compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-(2-Fluorophenoxy)ethanamine | Antitumor, anti-inflammatory | Fluorine substitution enhances reactivity |

| Carvedilol | Beta-blocker, antioxidant | Established therapeutic use |

| 2-(3-Methyl-2-thienyl)ethanamine | Anticancer | Different pharmacophore |

特性

IUPAC Name |

2-(2-methoxyphenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-11-8-4-2-3-5-9(8)12-7-6-10;/h2-5H,6-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWPXZOMSZABHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376403 | |

| Record name | 2-(2-Methoxyphenoxy)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64464-07-9 | |

| Record name | Ethanamine, 2-(2-methoxyphenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64464-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methoxyphenoxy)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methoxy-phenoxy)ethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanamine, 2-(2-methoxyphenoxy)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。